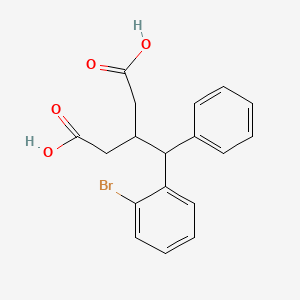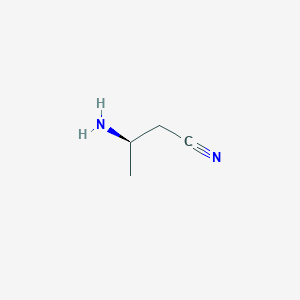
(3r)-3-Aminobutanenitrile
Overview
Description
(3R)-3-Aminobutanenitrile is a chemical compound that is commonly known as L-3-cyanopyrrolidine. It is a chiral molecule and is used in various scientific research applications. This compound is synthesized using different methods and has several biochemical and physiological effects.
Mechanism of Action
(3R)-3-Aminobutanenitrile is a chiral molecule and has different mechanisms of action depending on the application. In the synthesis of chiral compounds, it acts as a chiral auxiliary and helps in the formation of chiral centers. In the synthesis of pharmaceuticals, it acts as a precursor and helps in the formation of the desired product. In the synthesis of amino acids, it acts as a nucleophile and reacts with various electrophiles to form the desired product.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It is a precursor to various neurotransmitters, such as dopamine, norepinephrine, and epinephrine. It is also a precursor to various amino acids, such as proline and hydroxyproline, which are important for the formation of collagen. In addition, this compound has been shown to have antiviral and anticancer properties.
Advantages and Limitations for Lab Experiments
(3R)-3-Aminobutanenitrile has several advantages for lab experiments. It is a chiral molecule and can be used in the synthesis of various chiral compounds. It is also a precursor to various neurotransmitters and amino acids, which are important for various biochemical and physiological processes. However, this compound has some limitations for lab experiments. It is a toxic compound and should be handled with care. It is also expensive and may not be readily available.
Future Directions
There are several future directions for the research on (3R)-3-Aminobutanenitrile. One direction is the synthesis of new chiral compounds using this compound as a chiral auxiliary. Another direction is the synthesis of new pharmaceuticals using this compound as a precursor. In addition, the antiviral and anticancer properties of this compound can be further studied to develop new drugs for the treatment of various diseases.
Conclusion:
This compound is a chiral molecule that is used in various scientific research applications. It is synthesized using different methods and has several biochemical and physiological effects. It is a precursor to various neurotransmitters and amino acids, which are important for various biochemical and physiological processes. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, and further studies can lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
(3R)-3-Aminobutanenitrile is used in various scientific research applications. It is used in the synthesis of various chiral compounds, such as pyrrolidines, piperidines, and azepanes. It is also used in the synthesis of various pharmaceuticals, such as antiviral and anticancer drugs. This compound is also used in the synthesis of various amino acids, such as proline and hydroxyproline.
properties
IUPAC Name |
(3R)-3-aminobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBSMPOYVPZOFM-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3210571.png)
![Ethyl 5-(4-methoxybenzyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3210577.png)


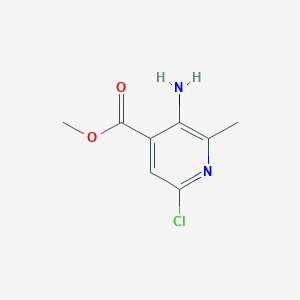
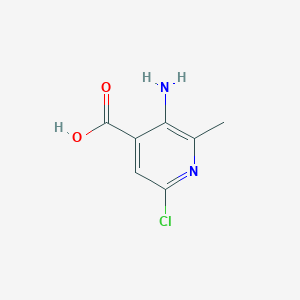

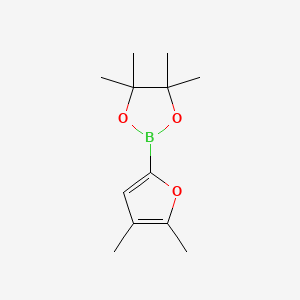

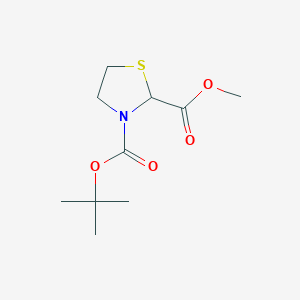
![2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B3210644.png)
![Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide](/img/structure/B3210659.png)
